N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a reaction between 2-aminobenzonitrile and a suitable azide under thermal or catalytic conditions.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the triazoloquinazoline intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated triazoloquinazoline with 2-aminoethylacetamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide
- 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide is unique due to its specific structural features, such as the ethyl group on the phenyl ring and the acetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22N6O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-[[3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
InChI |
InChI=1S/C21H22N6O3S/c1-3-15-8-10-16(11-9-15)31(29,30)21-20-24-19(23-13-12-22-14(2)28)17-6-4-5-7-18(17)27(20)26-25-21/h4-11H,3,12-13H2,1-2H3,(H,22,28)(H,23,24) |
InChI Key |
FBOPHOLMFLYCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.